4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one 4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 243143-60-4
VCID: VC21371619
InChI: InChI=1S/C20H16O3/c1-11-4-6-17-14(8-11)13(3)20(23-17)16-10-19(21)22-18-7-5-12(2)9-15(16)18/h4-10H,1-3H3
SMILES: CC1=CC2=C(C=C1)OC(=C2C)C3=CC(=O)OC4=C3C=C(C=C4)C
Molecular Formula: C20H16O3
Molecular Weight: 304.3g/mol

4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one

CAS No.: 243143-60-4

Cat. No.: VC21371619

Molecular Formula: C20H16O3

Molecular Weight: 304.3g/mol

* For research use only. Not for human or veterinary use.

4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one - 243143-60-4

Specification

CAS No. 243143-60-4
Molecular Formula C20H16O3
Molecular Weight 304.3g/mol
IUPAC Name 4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methylchromen-2-one
Standard InChI InChI=1S/C20H16O3/c1-11-4-6-17-14(8-11)13(3)20(23-17)16-10-19(21)22-18-7-5-12(2)9-15(16)18/h4-10H,1-3H3
Standard InChI Key JYCXZNPOGNSNDH-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)OC(=C2C)C3=CC(=O)OC4=C3C=C(C=C4)C
Canonical SMILES CC1=CC2=C(C=C1)OC(=C2C)C3=CC(=O)OC4=C3C=C(C=C4)C

Introduction

Chemical Structure and Physicochemical Properties

4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one belongs to a class of heterocyclic compounds containing both benzofuran and coumarin structural elements. The benzofuran component consists of a benzene ring fused with a furan ring, while the coumarin portion features a benzene ring fused with a 2-pyrone ring. This structural arrangement creates a compound with potential for multiple modes of interaction with biological targets.

Structural Characteristics

The compound's structure can be characterized by its key functional groups and structural elements. The benzofuran moiety contains methyl groups at positions 3 and 5, which may contribute to its lipophilicity and binding properties. The 2-position of the benzofuran is linked to the 4-position of the coumarin core, creating a hybrid molecule. Additionally, a methyl group at position 6 of the coumarin structure further modifies its electronic and steric properties.

Physicochemical Properties

The key physicochemical properties of 4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one are summarized in Table 1 below:

PropertyValue
CAS Number243143-60-4
Molecular FormulaC20H16O3
Molecular Weight304.3 g/mol
IUPAC Name4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methylchromen-2-one
Standard InChIInChI=1S/C20H16O3/c1-11-4-6-17-14(8-11)13(3)20(23-17)16-10-19(21)22-18-7-5-12(2)9-15(16)18/h4-10H,1-3H3
Standard InChIKeyJYCXZNPOGNSNDH-UHFFFAOYSA-N
SMILES NotationCC1=CC2=C(C=C1)OC(=C2C)C3=CC(=O)OC4=C3C=C(C=C4)C
PubChem Compound ID907948

These physicochemical properties are important for understanding the compound's behavior in biological systems, its potential binding interactions, and its suitability for various research applications.

Comparison with Related Compounds

To better understand the potential properties and applications of 4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one, it is valuable to compare it with structurally related compounds.

Structural Analogs

Table 2 presents a comparison between 4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one and several structurally related compounds:

CompoundMolecular FormulaMolecular WeightStructural DifferencesPotential Biological Activities
4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-oneC20H16O3304.3 g/molReference compoundAnti-inflammatory, Antimicrobial, Antioxidant
4-(3,5-dimethyl-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-oneC20H16O4320.3 g/molMethoxy at position 7 instead of methyl at position 6Similar to reference compound with potentially enhanced solubility
4-(3-amino-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-oneC19H15NO3305.333 g/molAmino group at position 3 of benzofuran; dimethyl at positions 6,7 of coumarinPotential for different hydrogen bonding interactions
4-(1-benzofuran-2-yl)-6-methoxy-2H-chromen-2-oneC18H12O4292.3 g/molNo methyl groups on benzofuran; methoxy at position 6Different electronic properties and polarity

This comparison highlights how subtle structural modifications can potentially lead to different physicochemical properties and biological activities .

Functional Group Effects

The presence of specific functional groups can significantly influence a compound's properties:

  • Methyl groups (as in our target compound) generally increase lipophilicity and may enhance membrane permeability.

  • Methoxy groups (as in some related compounds) may improve hydrogen bonding capabilities and solubility.

  • Amino groups (as in some analogs) introduce basic properties and can form additional hydrogen bonds.

These differences in functional groups can lead to varying interactions with biological targets, potentially resulting in different pharmacological profiles.

Research Applications and Future Directions

4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one and related compounds have several potential research applications based on their structural features and the known properties of similar compounds.

Medicinal Chemistry Applications

The hybrid benzofuran-coumarin structure makes this compound potentially valuable for medicinal chemistry research:

  • As a scaffold for developing new therapeutic agents

  • In structure-activity relationship studies

  • As a probe for investigating biological mechanisms

  • In the design of multi-target directed ligands

The unique structural features of this compound may make it useful for targeting specific biological pathways involved in inflammation, microbial infection, or oxidative stress.

Future Research Directions

Several promising avenues for future research on 4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one include:

  • Comprehensive biological activity profiling

  • In-depth structure-activity relationship studies with systematic modifications

  • Investigation of potential mechanisms of action

  • Development of more efficient and scalable synthesis methods

  • Exploration of potential drug delivery systems for this compound

Additional research on the specific biological targets and mechanisms of action would provide valuable insights into the potential applications of this compound in drug discovery and development.

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